molecular formula C11H15Cl2NO B13297054 2,4-Dichloro-6-{[(2-methylpropyl)amino]methyl}phenol

2,4-Dichloro-6-{[(2-methylpropyl)amino]methyl}phenol

Cat. No.: B13297054
M. Wt: 248.15 g/mol
InChI Key: BIPIBUZJEJGEPG-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-{[(2-methylpropyl)amino]methyl}phenol is a synthetic organic compound with the molecular formula C11H15Cl2NO. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two chlorine atoms, a phenol group, and an amino group attached to a methylpropyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-{[(2-methylpropyl)amino]methyl}phenol typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring to introduce an acyl group.

    Clemmensen Reduction: The acyl group is then reduced to an alkane.

    Nitration: Introduction of nitro groups to the aromatic ring.

    Amination: Conversion of nitro groups to amino groups.

    Chlorination: Introduction of chlorine atoms to the aromatic ring.

    Alkylation: Attachment of the methylpropyl chain to the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-{[(2-methylpropyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amino groups.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

2,4-Dichloro-6-{[(2-methylpropyl)amino]methyl}phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-{[(2-methylpropyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-{[(2-methoxyethyl)(3-methoxypropyl)amino]methyl}phenol
  • 2,4-Dichloro-6-{[(2-dimethylamino)propyl]amino}methylphenol

Uniqueness

2,4-Dichloro-6-{[(2-methylpropyl)amino]methyl}phenol is unique due to its specific structural features, such as the presence of the methylpropyl chain and the combination of chlorine and phenol groups. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

2,4-dichloro-6-[(2-methylpropylamino)methyl]phenol

InChI

InChI=1S/C11H15Cl2NO/c1-7(2)5-14-6-8-3-9(12)4-10(13)11(8)15/h3-4,7,14-15H,5-6H2,1-2H3

InChI Key

BIPIBUZJEJGEPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=C(C(=CC(=C1)Cl)Cl)O

Origin of Product

United States

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